molecular formula C10H16N2OS B2400495 1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine CAS No. 2199317-20-7

1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine

Cat. No. B2400495
CAS RN: 2199317-20-7
M. Wt: 212.31
InChI Key: GCKHVAMXYNSURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The Inchi Code for this compound is 1S/C9H14N2OS/c1-3-10-4-2-8 (1)7-12-9-11-5-6-13-9/h5-6,8,10H,1-4,7H2 .


Physical And Chemical Properties Analysis

The physical form of “this compound” is oil . The molecular weight is 198.29 .

Scientific Research Applications

Synthesis of Thiazolopyridine Derivatives

Research has demonstrated innovative approaches to synthesizing thiazolopyridine derivatives, highlighting the chemical versatility and potential utility of compounds with similar structures to "1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine." For instance, the synthesis of novel thiazolopyridines through condensation reactions involving thiazolinone and benzaldehydes in the presence of piperidine serves as a foundational method for creating diverse chemical entities. These synthetic routes open avenues for producing compounds with potential pharmaceutical applications due to their structural novelty and chemical diversity (Lamphon et al., 2004).

Antimicrobial Activity of Thiazolo[3, 2]pyridines

The exploration of thiazolopyridine compounds also extends to their biological activities, particularly their antimicrobial properties. For example, certain thiazolo[3, 2]pyridines containing pyrazolyl moieties have been synthesized and evaluated for antimicrobial activity, demonstrating the potential of these compounds in therapeutic applications (El-Emary et al., 2005). This research underscores the importance of synthetic chemistry in discovering new bioactive molecules that could lead to the development of new antimicrobial agents.

Synthesis and Evaluation of Thiazolidinone Derivatives

Thiazolidinone derivatives represent another class of compounds with significant scientific interest, akin to the research applications of "this compound." These compounds have been synthesized and evaluated for their biological activities, including antimicrobial properties. The creation of thiazolidinone derivatives from intermediate compounds, followed by their biological evaluation against various bacterial strains, highlights the ongoing search for new antimicrobial agents with potential clinical applications (Patel et al., 2012).

properties

IUPAC Name

2-[(1-methylpiperidin-3-yl)methoxy]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-12-5-2-3-9(7-12)8-13-10-11-4-6-14-10/h4,6,9H,2-3,5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKHVAMXYNSURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)COC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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